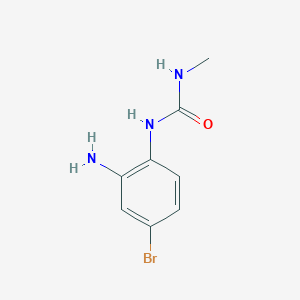

1-(2-Amino-4-bromophenyl)-3-methylurea

Description

Properties

IUPAC Name |

1-(2-amino-4-bromophenyl)-3-methylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3O/c1-11-8(13)12-7-3-2-5(9)4-6(7)10/h2-4H,10H2,1H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMSYGQSQHVRYQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1=C(C=C(C=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-4-bromophenyl)-3-methylurea typically involves the reaction of 2-amino-4-bromoaniline with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2-Amino-4-bromoaniline} + \text{Methyl isocyanate} \rightarrow \text{1-(2-Amino-4-bromophenyl)-3-methylurea} ]

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 1-(2-Amino-4-bromophenyl)-3-methylurea may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the controlled addition of reagents, and the purification of the final product. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4-bromophenyl)-3-methylurea can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The bromine atom can be reduced to form the corresponding aniline derivative.

Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or Grignard reagents.

Major Products Formed

Oxidation: Nitro derivatives of 1-(2-Amino-4-bromophenyl)-3-methylurea.

Reduction: Aniline derivatives.

Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

Unfortunately, the available search results offer limited information regarding the specific applications of the compound "1-(2-amino-4-bromophenyl)-3-methylurea". However, some inferences can be made based on the chemical properties and related research.

Chemical Information

- IUPAC Name 1-(2-amino-4-bromophenyl)-3-methylurea

- InChI Code 1S/C8H10BrN3O/c1-11-8(13)12-7-3-2-5(9)4-6(7)10/h2-4H,10H2,1H3,(H2,11,12,13)

- InChI Key IMSYGQSQHVRYQF-UHFFFAOYSA-N

- Purity The compound is available with a purity of 95% .

Potential Applications

Given that the compound is a urea derivative with both amino and bromo substituents on a phenyl ring, it could potentially be used in several areas:

- Urease Inhibition : Urea derivatives are known for their urease inhibitory activity . Urease inhibitors are important in agriculture to reduce nitrogen loss from urea-based fertilizers and in medicine to treat infections caused by ureolytic bacteria .

- Pharmaceutical Applications : The presence of bromo and amino groups allows for further chemical modifications. The compound could serve as an intermediate in the synthesis of more complex molecules with potential pharmaceutical activity.

- Cosmetic Applications : Amino acids and their derivatives are used in cosmetics for their skin-beneficial properties . This compound might find use as a skin-conditioning agent or as a building block for cosmetic polymers .

- Chemical Research : The compound can be used in chemical synthesis as a building block for creating more complex molecules .

Safety Information

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-bromophenyl)-3-methylurea depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic processes and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Implications

- Hydrogen Bonding: The ortho-amino group in 1-(2-amino-4-bromophenyl)-3-methylurea facilitates stronger intermolecular interactions than chloro or alkyl substituents, impacting crystallization and solubility .

- Bioactivity: Chlorinated analogs (e.g., DCPMU) are associated with herbicide persistence, while amino-substituted derivatives may exhibit altered metabolic pathways or reduced environmental persistence .

Biological Activity

1-(2-Amino-4-bromophenyl)-3-methylurea is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

1-(2-Amino-4-bromophenyl)-3-methylurea features a bromine atom and an amino group on the phenyl ring, contributing to its reactivity and biological properties. The methylurea moiety enhances its solubility and interaction with biological targets.

The biological activity of 1-(2-Amino-4-bromophenyl)-3-methylurea is primarily attributed to its ability to interact with various enzymes and receptors. The amino group can form hydrogen bonds, while the bromine atom may participate in halogen bonding, modulating enzyme activity and signaling pathways involved in metabolic processes.

Biological Activities

- Anticancer Activity : Preliminary studies indicate that 1-(2-Amino-4-bromophenyl)-3-methylurea exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown inhibitory effects on the proliferation of human colon cancer (HCT116) and breast cancer (MCF-7) cell lines, with IC50 values indicating significant potency .

- Antimicrobial Properties : The compound has been investigated for its antimicrobial potential. In vitro assays have demonstrated its effectiveness against various bacterial strains, suggesting a role as a potential antimicrobial agent .

- Urease Inhibition : Recent studies have highlighted the compound's ability to inhibit urease activity, a crucial target in treating infections caused by urease-producing bacteria. The IC50 values for urease inhibition range from 2.22 to 8.43 µM, indicating strong inhibitory effects compared to standard inhibitors .

Case Studies

Case Study 1: Anticancer Activity Assessment

A study evaluated the antiproliferative effects of 1-(2-Amino-4-bromophenyl)-3-methylurea against several cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with IC50 values as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 20.08 |

| MCF-7 | 16.95 |

| HeLa | 32.39 |

This data suggests that the compound may serve as a lead for developing new anticancer therapies .

Case Study 2: Antimicrobial Activity Evaluation

The antimicrobial efficacy of 1-(2-Amino-4-bromophenyl)-3-methylurea was tested against various bacterial strains, yielding promising results that support further investigation into its potential as an antimicrobial agent.

Summary of Biological Activities

The following table summarizes the key biological activities of 1-(2-Amino-4-bromophenyl)-3-methylurea:

| Activity Type | Description | IC50/Effect |

|---|---|---|

| Anticancer | Inhibits proliferation in cancer cell lines | HCT116: 20.08 µM |

| MCF-7: 16.95 µM | ||

| Antimicrobial | Effective against bacterial strains | Varies by strain |

| Urease Inhibition | Inhibits urease activity | IC50: 2.22 - 8.43 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.